1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Synthetic Chemistry Process Optimization Intermediate Isolation

1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097922-04-7) is a fluorinated tetrahydroisoquinoline building block utilized as a protected intermediate in multi-step pharmaceutical syntheses. It features a 6-amino-7-chloro substitution pattern on a 3,4-dihydroisoquinoline core bearing an N-trifluoroacetyl protecting group.

Molecular Formula C11H10ClF3N2O
Molecular Weight 278.659
CAS No. 1097922-04-7
Cat. No. B581275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
CAS1097922-04-7
Molecular FormulaC11H10ClF3N2O
Molecular Weight278.659
Structural Identifiers
SMILESC1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
InChIKeyAESUHWZTMPXZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097922-04-7): Procurement-Grade Building Block for Pharmaceutical Synthesis


1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097922-04-7) is a fluorinated tetrahydroisoquinoline building block utilized as a protected intermediate in multi-step pharmaceutical syntheses . It features a 6-amino-7-chloro substitution pattern on a 3,4-dihydroisoquinoline core bearing an N-trifluoroacetyl protecting group. The compound is commercially available at purities of ≥95% from multiple global suppliers for research and development purposes .

Why Generic Substitution Fails for 1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097922-04-7)


This compound serves as a precisely functionalized intermediate wherein both the 6-amino and 7-chloro substituents, as well as the N-trifluoroacetyl protecting group, are essential for downstream synthetic transformations . Unprotected or differentially substituted analogs (e.g., 7-chloro-only, 6,7-dichloro, or 7-bromo variants) cannot serve as drop-in replacements because the amine must be both present and correctly positioned to direct subsequent coupling or cyclization reactions . The trifluoroacetyl group is specifically installed to enable selective deprotection under orthogonal conditions, a feature absent in N-Boc or N-unsubstituted analogs that may undergo premature deprotection or side reactions .

Quantitative Differentiation Evidence: 1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (1097922-04-7) vs. Closest Analogs


Synthetic Reduction Yield: Target Amino Compound vs. Nitro Precursor

In a patent-described synthetic route (WO2022/214869), the target compound (Intermediate 2) is obtained via SnCl₂·2H₂O-mediated reduction of its 6-nitro precursor (1-(7-chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone) in ethyl acetate/water at 20°C for 16 hours, with a reported isolated yield of 40% after flash column chromatography . This yield defines the synthetic efficiency and serves as a baseline for process optimization compared to alternative reducing agents or conditions that may deliver different yields for this specific transformation.

Synthetic Chemistry Process Optimization Intermediate Isolation

Commercial Purity Benchmarking: Target Compound vs. Closest 7-Chloro-Only Analog

Multiple reputable suppliers offer this compound at certified purity levels of 95% or 95+%, with batch-specific QC documentation (NMR, HPLC, GC) available . The closest mono-substituted analog, 1-(7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097920-64-3, lacking the 6-amino group), is also commercially available at 98% purity from certain vendors . However, procurement of the 6-amino-7-chloro variant at 95+% purity satisfies the functional requirement for a dual-substitution pattern that the 7-chloro-only analog cannot fulfill in downstream reactions requiring an amine coupling handle.

Quality Control Procurement Specification Purity Benchmarking

Functional Group Orthogonality: Trifluoroacetyl vs. Boc Protection Strategy

The N-trifluoroacetyl (TFA) protecting group on this compound enables deprotection under mildly basic conditions (e.g., K₂CO₃/MeOH or NH₃/MeOH) that are orthogonal to acid-labile protecting groups commonly used elsewhere in a synthetic sequence . The corresponding N-Boc analog, tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 912846-75-4), requires acidic conditions (TFA or HCl) for deprotection, which may be incompatible with acid-sensitive substrates or intermediates . This orthogonality is critical in multi-step pharmaceutical syntheses where the 6-amino group may need to be selectively unmasked or functionalized without disturbing the N-protecting group, or vice versa.

Protecting Group Strategy Orthogonal Deprotection Synthetic Route Design

Patent Context: Use as ULK1/2 Inhibitor Synthetic Intermediate

The compound is explicitly described as Intermediate 2 in the synthetic route disclosed in patent WO2022/214869, which pertains to ULK1/2 kinase inhibitors . This positions the compound within a defined intellectual property landscape and therapeutic area (autophagy modulation for oncology indications). While no in-class comparator compounds are explicitly benchmarked against this intermediate within the patent at the intermediate stage, the structural features (6-amino-7-chloro-3,4-dihydroisoquinoline core with N-trifluoroacetyl protection) are specifically required to access the final ULK1/2 inhibitor structures claimed in the patent. Analogs lacking the 6-amino group (e.g., CAS 1097920-64-3) or bearing alternative halogens at C7 (e.g., 7-bromo, CAS 181514-35-2) would generate different final compounds with potentially altered kinase selectivity profiles, though quantitative comparator data for these analogs is not currently available in the public domain.

Medicinal Chemistry Kinase Inhibitors Autophagy Modulation

Validated Application Scenarios for 1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (1097922-04-7) Based on Quantitative Evidence


Scale-Up Synthesis Planning for ULK1/2 Inhibitor Intermediates

Medicinal chemistry teams pursuing ULK1/2 kinase inhibitors can use the published 40% reduction yield for the nitro-to-amine conversion to calculate starting material requirements, forecast costs, and benchmark alternative reduction conditions (e.g., catalytic hydrogenation, Fe/NH₄Cl, or Zn/NH₄Cl systems) for potential yield improvement. The compound's characterization data (¹H NMR and LCMS) provide reference standards for in-process quality control during scale-up campaigns.

Orthogonal Protection Strategy in Multi-Step Syntheses

In synthetic sequences requiring differential protection of two amine functionalities, the N-trifluoroacetyl group on this compound provides base-labile protection orthogonal to acid-labile N-Boc groups . This enables chemists to selectively deprotect or functionalize the tetrahydroisoquinoline nitrogen without affecting Boc-protected amines elsewhere in the molecule, or conversely, to remove Boc groups under acidic conditions while retaining the trifluoroacetyl protection.

Procurement Specification and Vendor Qualification

Procurement teams can establish purchase specifications at ≥95% purity based on the documented commercial availability across multiple vendors (Bidepharm at 95+%, CheMenu at 95%, Leyan at 95+%) . Batch-specific QC documentation (NMR, HPLC, GC) offered by suppliers such as Bidepharm supports vendor qualification and incoming material acceptance protocols for GLP or research-grade synthesis.

Focused Library Synthesis Around the 6-Amino-7-Chloro Scaffold

The dual 6-amino-7-chloro substitution pattern on the dihydroisoquinoline core provides two distinct vectors for parallel derivatization: the 6-amino group for amide coupling, reductive amination, or urea formation, and the N-trifluoroacetyl group for controlled deprotection followed by N-functionalization. This enables the construction of focused compound libraries for structure-activity relationship (SAR) exploration in kinase inhibitor programs, where both the C6 and N2 positions critically influence target binding .

Quote Request

Request a Quote for 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.